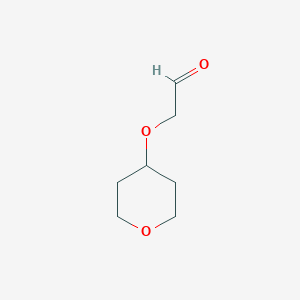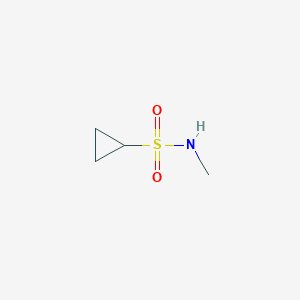
3-methoxy-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methylpropanamide: is an organic compound with the molecular formula C5H11NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-methoxy-N-methylpropanamide typically involves the reaction of 3-methoxypropionic acid with N-methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-methoxypropionic acid+N-methylamine→this compound+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include steps such as distillation and purification to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-methoxy-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 3-methoxypropionic acid.
Reduction: Formation of 3-methoxy-N-methylamine.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-methoxy-N-methylpropanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and can be used to introduce the methoxy and methyl groups into target compounds.
Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also be used in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 3-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-methylpropanamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
3-methoxypropionic acid: Contains a carboxylic acid group instead of an amide group.
N-methoxy-N-methylacetamide: Similar structure but with a shorter carbon chain.
Uniqueness: 3-methoxy-N-methylpropanamide is unique due to the presence of both methoxy and methyl groups on the amide nitrogen. This combination imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
38188-92-0 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




